molecular formula C24H16FN3O3 B2973746 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326879-53-1

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2973746
CAS No.: 1326879-53-1
M. Wt: 413.408
InChI Key: PUPZXAONPWKAEQ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety at position 2. The 4-methoxyphenyl substituent may facilitate π-π stacking interactions in biological targets. This structural architecture is common in medicinal chemistry for targeting enzymes or receptors involved in neurological and inflammatory disorders .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-30-18-11-9-17(10-12-18)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-31-23)15-5-4-6-16(25)13-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZXAONPWKAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through Pictet-Spengler reactions, involving the condensation of an aromatic aldehyde with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one Dihydroisoquinolinone 4-methoxyphenyl (C2), 3-fluorophenyl (oxadiazole) ~401.4* High lipophilicity (fluorine), moderate H-bond acceptor capacity (oxadiazole)
4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one () Isoquinolinone 3-fluorophenyl (C2), 2-ethoxyphenyl (oxadiazole) ~413.4 Ethoxy group increases solubility; fluorine enhances metabolic stability
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one () Phthalazinone Phenyl (C2), 4-methoxyphenyl (oxadiazole) 396.4 Phthalazinone core offers planar geometry; methoxy improves bioavailability
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine () Triazole-phthalazinone hybrid 4-chlorophenyl (oxadiazole), 2,5-dimethoxyphenyl ~444.9 Chlorine increases electronegativity; triazole adds H-bond donor capacity

*Estimated based on structural formula.

Key Comparative Insights

Heterocyclic Core Modifications
  • Dihydroisoquinolinone vs. This may influence binding kinetics in enzyme pockets .
  • Isoquinolinone vs.
Substituent Effects
  • Fluorine vs.
  • Methoxy vs. Ethoxy (): The 4-methoxyphenyl group in the target compound and ’s analog improves solubility relative to the 2-ethoxyphenyl group (), which may sterically hinder interactions .
Pharmacological Implications
  • Target Selectivity: The dihydroisoquinolinone scaffold is associated with kinase inhibition (e.g., PARP, CDK), while phthalazinone derivatives () are explored for anti-inflammatory activity .

Biological Activity

The compound 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C19H17FN4O2
  • Molecular Weight : 352.37 g/mol

Structure

The structure consists of a dihydroisoquinoline core substituted with a methoxyphenyl group and an oxadiazole moiety containing a fluorophenyl substituent. This unique arrangement is thought to contribute to its biological activity.

PropertyValue
LogP (octanol-water)3.25
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of related compounds on cancer cell lines (e.g., KB-3-1 and KB-V1), it was found that certain derivatives exhibited selective toxicity towards multidrug-resistant (MDR) cells. The selectivity ratio (IC50 against KB-V1 / IC50 against KB-3-1) was calculated to determine the effectiveness of these compounds in overcoming drug resistance .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; inhibiting them can lead to DNA damage and apoptosis in cancer cells.
  • Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins and caspases, these compounds can promote programmed cell death.

Antimicrobial Activity

Some studies have also explored the antimicrobial potential of oxadiazole derivatives. The compound's ability to inhibit bacterial growth has been documented against various strains, including ESKAPE pathogens .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
MDR SelectivityHigher efficacy against P-gp expressing cells
AntimicrobialInhibitory effects on ESKAPE pathogens

Pharmacophore Development

The development of pharmacophores for this compound has been essential in understanding its biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups appears to optimize its interaction with biological targets, enhancing potency and selectivity .

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